Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C12H16O2S . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have shown STING-agonistic activity and are being explored for their potential in immunotherapy.
2-Aminothiophene-3-carbonitrile derivatives: These compounds are known for their antimicrobial properties and are used in various medicinal applications.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H16O2S/c1-14-12(13)11-8-9-6-4-2-3-5-7-10(9)15-11/h8H,2-7H2,1H3 |
InChI Key |
WBRWLPFHJCTUAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCCCCC2 |
Origin of Product |
United States |
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